molecular formula C18H24N6 B15142142 TLR7/8 agonist 4

TLR7/8 agonist 4

Cat. No.: B15142142
M. Wt: 324.4 g/mol
InChI Key: SPPYNUDMEQYSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TLR7/8 agonist 4 is a small molecule that activates Toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are primarily expressed in immune cells and play a crucial role in recognizing single-stranded RNA from viruses, leading to the activation of immune responses. This compound has shown potential in immunotherapy, particularly in enhancing the body’s immune response against tumors and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . One of the synthetic routes involves the reaction of compound 7 with sodium methoxide in anhydrous methanol, followed by heating at 65°C for 1 hour .

Industrial Production Methods: Industrial production of TLR7/8 agonist 4 may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: TLR7/8 agonist 4 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its activity and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium methoxide, anhydrous methanol, and 1-azido-4-chlorobenzene . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are characterized using spectroscopic techniques such as NMR and mass spectrometry .

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C18H24N6/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23)

InChI Key

SPPYNUDMEQYSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N

Origin of Product

United States

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